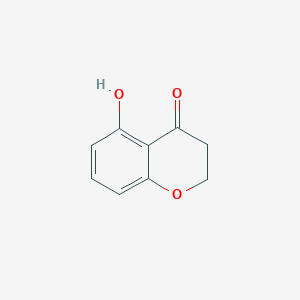

5-Hydroxychroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLNADCNQAQFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 5-hydroxychroman-4-one and its derivatives

An In-depth Technical Guide to the Synthesis of 5-Hydroxychroman-4-one and its Derivatives

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties, conferred by the C5-hydroxyl group, make it a valuable target for the development of novel therapeutics. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principal synthetic routes to this important heterocyclic system. We will explore the mechanistic details of key synthetic transformations, including the Fries rearrangement and intramolecular Friedel-Crafts acylation, providing the causal logic behind experimental choices. This guide includes detailed, field-proven protocols and summarizes critical data in a clear, comparative format. By grounding all claims in authoritative references and employing clear visualizations, this document serves as a self-validating and robust resource for the synthesis and derivatization of this compound.

Introduction: The Strategic Importance of the this compound Scaffold

The chroman-4-one ring system is a recurring motif in a wide array of natural products and synthetic molecules of medicinal interest. The introduction of a hydroxyl group at the 5-position creates a key pharmacophoric feature. This hydroxyl group can act as a hydrogen bond donor and acceptor, and its chelation with the adjacent carbonyl at C4 imparts a degree of planarity and specific electronic character to the molecule. This feature is critical for interaction with biological targets. Consequently, this compound derivatives have been investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Understanding the efficient construction of this core scaffold is therefore fundamental to the exploration of new chemical space in drug discovery.

Core Synthetic Strategies for the Chroman-4-one Ring

The construction of the this compound core is primarily achieved through two powerful and versatile cyclization strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy 1: The Fries Rearrangement

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[4][5] This method is highly effective for synthesizing hydroxyaryl ketones, which are direct precursors to the chroman-4-one ring system after a subsequent cyclization step.

Causality and Mechanistic Insight: The reaction is initiated by the coordination of a Lewis acid (commonly AlCl₃) to the carbonyl oxygen of the ester, weakening the acyl-oxygen bond.[6] This facilitates the formation of a highly electrophilic acylium ion. This ion then attacks the electron-rich aromatic ring in an intermolecular electrophilic aromatic substitution. The regioselectivity (ortho vs. para acylation) is a critical consideration and can be controlled by reaction conditions. Low temperatures tend to favor the kinetically controlled para-product, while higher temperatures favor the thermodynamically more stable ortho-product, which is stabilized by chelation with the Lewis acid.[4][5] For the synthesis of 5-hydroxychroman-4-ones, the ortho-acylated phenol is the required intermediate for the final ring-closing step.

Figure 1: Conceptual workflow for the Fries Rearrangement pathway.

Experimental Protocol: Synthesis of 5-Hydroxy-7-methylchroman-4-one

-

Step 1: Esterification. To a solution of m-cresol (1.0 eq) in anhydrous dichloromethane, add 3-chloropropionyl chloride (1.1 eq) and pyridine (1.2 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours. Quench the reaction with 1M HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude m-cresyl 3-chloropropionate.

-

Step 2: Fries Rearrangement and Cyclization. Add the crude ester to a flask and cool to 0 °C. Add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, heat the reaction mixture to 140 °C for 2 hours. Cool the reaction to room temperature and then carefully pour it onto crushed ice with concentrated HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The resulting solid is the cyclized product, which is formed in situ after the rearrangement. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 5-hydroxy-7-methylchroman-4-one.

Strategy 2: Intramolecular Friedel-Crafts Acylation

An alternative and often more direct route is the intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid.[7] This reaction is typically promoted by strong acids that can act as both catalyst and solvent, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

Causality and Mechanistic Insight: The strong acid protonates the carboxylic acid, facilitating the loss of water to generate a highly reactive acylium ion. Because the acylium ion is tethered to the aromatic ring by an ether linkage, the subsequent electrophilic aromatic substitution is an intramolecular process.[7] This is highly efficient for forming 5- and 6-membered rings. The ether oxygen directs the acylation to the ortho position, leading directly to the desired chroman-4-one product. This method avoids the regioselectivity issues sometimes encountered with the intermolecular Fries rearrangement.

Figure 2: Workflow for Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 5,7-Dihydroxychroman-4-one

-

Step 1: Synthesis of 3-(2,4-dihydroxyphenoxy)propanoic acid. A mixture of resorcinol (1.0 eq) and 3-chloropropionic acid (1.05 eq) is dissolved in aqueous sodium hydroxide (2.5 eq). The solution is heated to reflux for 6 hours. After cooling, the solution is acidified to pH 2 with concentrated HCl. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the 3-(2,4-dihydroxyphenoxy)propanoic acid intermediate.

-

Step 2: Intramolecular Friedel-Crafts Acylation. The dried 3-(2,4-dihydroxyphenoxy)propanoic acid (1.0 eq) is added to polyphosphoric acid (PPA) (10x by weight). The mixture is heated to 85 °C and stirred vigorously for 30 minutes. The hot, viscous mixture is then carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried. Recrystallization from ethanol/water affords pure 5,7-dihydroxychroman-4-one.[8][9]

Derivatization of the this compound Core

Once the core is synthesized, its properties can be modulated through derivatization. These modifications are crucial for structure-activity relationship (SAR) studies in drug development.

-

O-Alkylation/Acylation: The C5-hydroxyl group can be readily alkylated or acylated using standard conditions (e.g., alkyl halide and a base like K₂CO₃ in DMF) to probe the importance of the hydrogen-bonding donor capability.

-

Aromatic Substitution: The aromatic ring can undergo electrophilic substitution (e.g., bromination, nitration) at the electron-rich C6 and C8 positions.

-

C3-Functionalization: The C3 position can be functionalized, for instance, through an aldol condensation with an aromatic aldehyde to form a 3-benzylidenechroman-4-one, a class of compounds with significant cytotoxic activity.[2]

Data Presentation: Comparative Summary

| Compound | Synthetic Method | Key Reagents | Typical Yield | Reference |

| 5-Hydroxy-7-methylchroman-4-one | Fries Rearrangement | m-Cresol, 3-Chloropropionyl chloride, AlCl₃ | 50-65% | General Procedure |

| 5,7-Dihydroxychroman-4-one | Intramolecular Friedel-Crafts Acylation | Resorcinol, 3-Chloropropionic acid, PPA | 70-85% | [8][9] |

Conclusion

The relies on robust and well-established organic transformations. The Fries rearrangement and intramolecular Friedel-Crafts acylation represent the two primary strategies for constructing the core heterocyclic scaffold, each with distinct advantages regarding starting material accessibility and regiochemical control. A thorough understanding of the underlying mechanisms of these reactions empowers chemists to optimize conditions and rationally design synthetic routes to novel derivatives. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize these valuable compounds, facilitating further exploration of their therapeutic potential in medicinal chemistry and drug discovery.

References

- Miranda, C. L., et al. (2014). Expeditious photochemical reaction toward the preparation of substituted chroman-4-ones. Tetrahedron Letters, 55(30), 4110-4113.

- Simpkins, K., & Guo, F. (n.d.). Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones.

- American Chemical Society. (n.d.). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025.

- Ferreira, M. E. A., et al. (2023).

-

Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

-

Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Pharm D GURU. (n.d.). 37. FRIES REARRANGEMENT. Retrieved from [Link]

- Emami, S., & Ghanbarimasir, Z. (2015). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.

-

ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. Retrieved from [Link]

- Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). In Advances in Heterocyclic Chemistry (Vol. 138, pp. 159-226). Elsevier.

-

ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

- Majumdar, K. C., & Chattopadhyay, B. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 41927-41965.

- Park, H., et al. (2013). Design and synthesis of novel chromenone derivatives as interleukin-5 inhibitors. Bioorganic & Medicinal Chemistry, 21(9), 2543-2550.

-

ResearchGate. (n.d.). Representative synthetic strategies for the construction of chroman-4-ones. Retrieved from [Link]

- Lillo, L. E., et al. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(1), o285.

- Singhal, M. (2020). Pharmacological Importance and Synthesis of Chromone and its Derivatives: A Short Review. International Journal of Research and Analytical Reviews, 7(1), 841-848.

- El-Gamal, M. I., & Oh, C.-H. (2010). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Current Organic Chemistry, 14(8), 827-855.

- Castillo, R., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2056.

- Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6390-6402.

-

ResearchGate. (n.d.). (PDF) 5-Hydroxy-7-methoxy-4H-chromen-4-one. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijrar.org [ijrar.org]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. pharmdguru.com [pharmdguru.com]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxychroman-4-one

Introduction

The chroman-4-one scaffold is a privileged heterocyclic system that forms the core of numerous naturally occurring and synthetic bioactive molecules.[1] As a member of this class, 5-hydroxychroman-4-one presents a significant research interest, particularly in the fields of medicinal chemistry and drug discovery. Its structural features, including the hydrogen-bonding capable hydroxyl group at the 5-position, suggest the potential for specific biological interactions, making a thorough understanding of its physicochemical properties paramount for the design and development of novel therapeutics. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, alongside detailed, field-proven experimental protocols for their determination. The insights provided herein are intended to empower researchers and drug development professionals in their endeavors with this promising molecular entity.

Molecular Structure and Key Physicochemical Properties

The foundational step in characterizing any molecule for research and drug development is a thorough understanding of its structure and associated physicochemical properties. These parameters govern a compound's behavior in both in vitro and in vivo systems, influencing everything from solubility and permeability to target binding and metabolic stability.

Table 1: Core Physicochemical Properties of Chroman-4-one Derivatives

| Property | 5,7-Dihydroxychroman-4-one | 6-Hydroxychroman-4-one | 2-Pentylchroman-4-one |

| Molecular Formula | C₉H₈O₄[2] | C₉H₈O₃[3] | C₁₄H₁₈O₂[4] |

| Molecular Weight | 180.16 g/mol [2] | 164.16 g/mol [3] | 218.29 g/mol |

| Melting Point | Not Available | Not Available | Pale yellow viscous liquid[4] |

| Appearance | Yellow solid[2] | Solid[3] | Pale yellow viscous liquid[4] |

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions to a liquid. This property is a critical indicator of purity. For novel compounds like this compound, an experimentally determined sharp melting point would provide strong evidence of its successful synthesis and purification.

Solubility

Solubility is a crucial determinant of a drug candidate's bioavailability. The presence of the hydroxyl group at the 5-position in this compound is expected to influence its solubility in both aqueous and organic solvents through hydrogen bonding interactions. A comprehensive solubility profile is essential for formulation development and for designing relevant biological assays.

pKa

The acidity or basicity of a molecule, quantified by its pKa, dictates its ionization state at different physiological pH values. The phenolic hydroxyl group in this compound is acidic, and its pKa will determine the extent of its ionization in various biological compartments, which in turn affects its membrane permeability and receptor interactions.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, reliable protocols for the experimental determination of the key physicochemical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Melting Point Determination

Principle: The melting point is determined by heating a small, powdered sample and observing the temperature range over which the solid transitions to a liquid. A narrow melting range is indicative of high purity.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Causality: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic of a compound's electronic structure. For chromanones, the absorption spectrum is influenced by the substitution pattern on the aromatic ring.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of solutions with decreasing concentrations.

-

Spectrophotometer Setup: Calibrate the spectrophotometer with the chosen solvent as a blank.

-

Spectral Scan: Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the λmax from the spectral scan. Using the absorbance values at λmax for the different concentrations, construct a calibration curve according to the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε).

Causality: The Beer-Lambert law establishes a linear relationship between absorbance and concentration for a given substance at a specific wavelength, allowing for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental techniques for elucidating the carbon-hydrogen framework of organic compounds.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Filtering: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

-

Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and analyze the resulting spectra to assign chemical shifts, coupling constants, and integration values to the different protons and carbons in the molecule.

Causality: Deuterated solvents are used to avoid large solvent peaks that would obscure the signals from the analyte. Filtering the sample is essential as solid impurities can disrupt the magnetic field homogeneity, leading to broadened spectral lines.

Table 2: Representative ¹H and ¹³C NMR Data for Chroman-4-one Scaffolds

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 7-Hydroxychroman-4-one | DMSO-d₆ | 10.54 (s, 1H, 7-OH), 7.61-6.30 (m, 3H, Ar-H), 4.45 (t, 2H, H-2), 2.66 (t, 2H, H-3)[5] | 189.8 (C=O), 164.4 (C-7), 128.5 (C-5), 110.4 (C-6), 102.4 (C-8), 66.9 (C-2), 36.9 (C-3)[5] |

| 2-Pentylchroman-4-one | CDCl₃ | 7.85 (d, 1H), 7.44 (t, 1H), 7.02-6.91 (m, 2H), 4.49-4.35 (m, 1H), 2.72-2.60 (m, 2H), 1.94-0.90 (m, 11H)[4] | 192.7, 161.7, 135.9, 126.9, 121.1, 121.0, 117.9, 77.9, 43.0, 34.9, 31.6, 24.6, 22.5, 14.0[4] |

Note: The presented NMR data for related compounds can aid in the spectral interpretation of this compound.

Significance in Drug Development

The physicochemical properties of this compound are not merely academic data points; they are critical parameters that guide the entire drug development process.

Caption: Interrelationship between physicochemical properties and key aspects of drug development.

A favorable solubility profile is a prerequisite for achieving adequate oral bioavailability. The pKa value will inform predictions of how the molecule will behave in the acidic environment of the stomach and the more neutral pH of the intestines. These properties, in conjunction with others like lipophilicity (which can be computationally predicted or experimentally determined), are used to build predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately influencing the efficacy and safety of a potential drug candidate.

Conclusion

This technical guide has outlined the fundamental physicochemical properties of this compound and provided robust, step-by-step protocols for their experimental determination. While specific experimental data for this particular molecule is not yet widely published, the methodologies and comparative data from related chroman-4-one derivatives presented herein offer a solid foundation for researchers. A thorough characterization of these properties is an indispensable step in unlocking the full therapeutic potential of this compound and advancing its development from a promising scaffold to a clinically relevant agent.

References

- Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.

- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC. [Link]

-

Exploring Chroman-4-one: Properties, Applications, and Manufacturing Insights. Verdant. [Link]

-

Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. PubMed Central. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

5,7-Dihydroxychromone. PubChem. [Link]

-

NMR Sample Preparation. University of California, Riverside. [Link]

-

5-hydroxy-2-methyl-4H-chromen-4-one. PubChem. [Link]

-

Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [Link]

-

Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. [Link]

-

H NMR of Compound 9'. The Royal Society of Chemistry. [Link]

-

5,7-Dihydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one. PubChem. [Link]

-

5,7-Dihydroxy-2-(4-Hydroxyphenyl)-6-(3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Chromen-4-One. PubChem. [Link]

-

5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one. PubChem. [Link]

-

5-Hydroxy-7-methoxy-4H-chromen-4-one. PubMed Central. [Link]

-

Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC. [Link]

-

Synthesis and biological activity of compounds based on 4-hydroxycoumarin. ResearchGate. [Link]

-

5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(4-methylpent-2-enyl)chroman-4-one. PubChem. [Link]

-

5,7-Dihydroxychroman-4-one. Biopurify. [Link]

-

5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one. PubChem. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

-

6-Hydroxy-chroman-4-one. PubChem. [Link]

-

Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E). PubMed Central. [Link]

Sources

The Multifaceted Biological Activities of 5-Hydroxychroman-4-one Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

The chroman-4-one scaffold is a privileged heterocyclic system that forms the core of numerous naturally occurring and synthetic molecules with significant pharmacological potential.[1][2] Among these, 5-hydroxychroman-4-one derivatives have garnered considerable interest within the drug discovery community. The strategic placement of a hydroxyl group at the C-5 position, in conjugation with the C-4 carbonyl group, imparts unique electronic and steric properties that contribute to a diverse range of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide a framework for leveraging this versatile scaffold in modern drug development programs.

Core Chemical Scaffold and Structure-Activity Relationships

The fundamental structure of chroman-4-one consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring.[3] The absence of a C2-C3 double bond distinguishes it from the related chromones, leading to significant variations in biological activity.[1][4] The this compound core, specifically, presents a key hydrogen bond donor and acceptor motif, which is crucial for its interaction with various biological targets. Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the chroman-4-one skeleton can significantly modulate the potency and selectivity of its biological effects.[1] For instance, the addition of alkyl or aryl carbon chains at other hydroxyl groups can influence antimicrobial activity, while substitutions on a phenyl ring at the C-2 or C-3 positions are often explored for enhancing anticancer and anti-inflammatory properties.[1][3][5]

Anticancer Properties: Targeting Uncontrolled Cell Proliferation

Chroman-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that regulate cell growth, differentiation, and apoptosis.[8]

Mechanisms of Anticancer Activity

The anticancer effects of chroman-4-one derivatives have been attributed to several mechanisms, including:

-

Inhibition of Protein Kinases: Many chromone and chromanone derivatives act as inhibitors of protein kinases, which are critical enzymes in cell signaling and proliferation.[8] For example, some derivatives have been shown to inhibit the p38α mitogen-activated protein kinase (MAPK) and the mTOR/PI3Kα pathway, leading to a reduction in cancer cell growth and the induction of apoptosis.[8]

-

Induction of Apoptosis: Several chromone derivatives have been demonstrated to induce programmed cell death (apoptosis) in various cancer cells.[6]

-

Sirtuin Inhibition: Certain chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in pathologies such as cancer. This inhibition correlates with antiproliferative effects in breast and lung cancer cell lines and an increase in the acetylation of α-tubulin, a known SIRT2 substrate.[9]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chroman-4-one and related derivatives against several cancer cell lines.

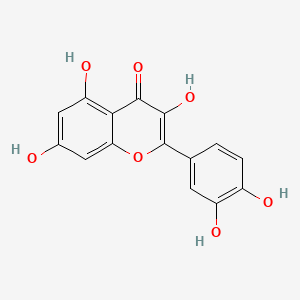

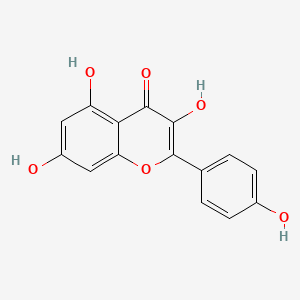

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Chromane-2,4-dione derivative 13 | MOLT-4 (Leukemia) | 24.4 ± 2.6 | [6] |

| Chromane-2,4-dione derivative 13 | HL-60 (Leukemia) | 42.0 ± 2.7 | [6] |

| Chromane-2,4-dione derivative 11 | MCF-7 (Breast Cancer) | 68.4 ± 3.9 | [6] |

| Chromone derivative 2i | HeLa (Cervical Cancer) | 34.9 | [10] |

| Chromone derivative 2b | HeLa (Cervical Cancer) | 95.7 | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing an initial screen for the cytotoxic potential of novel compounds.[11][12]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture media to achieve a range of final concentrations.

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the media containing MTT.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic solution of isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Chromen-4-one derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response.[3][13][14]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to:

-

Inhibit Pro-inflammatory Mediators: They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[14][15]

-

Downregulate Inflammatory Enzymes: this compound derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[13]

-

Modulate Signaling Pathways: These compounds can interfere with critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13][16] Inhibition of these pathways prevents the transcription of genes encoding pro-inflammatory proteins.

Quantitative Anti-inflammatory Data

The following table presents the IC50 values for the inhibition of various inflammatory markers by chromone and its derivatives.

| Compound/Derivative | Assay | IC50 | Reference |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | COX-2 Inhibition | >80% inhibition at 100 µg/ml | [14] |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | 5-LOX Inhibition | >80% inhibition at 100 µg/ml | [14] |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | TNF-α Production Inhibition | >80% inhibition at 100 µg/ml | [14] |

| Chromone derivatives | NO Production Inhibition in RAW264.7 cells | 7.0–12.0 μM | [17] |

Experimental Protocol: Nitric Oxide (NO) Production Inhibition in LPS-Stimulated Macrophages

This protocol describes the evaluation of the anti-inflammatory activity of this compound derivatives by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][15]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO via the induction of iNOS. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. NO is unstable and quickly converts to nitrite in the culture medium, which can be quantified using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

-

Compound Pre-treatment:

-

Prepare various concentrations of the this compound test compounds in DMEM.

-

Remove the old media and pre-treat the cells with the test compounds for 1-2 hours.

-

-

LPS Stimulation:

-

Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Include a positive control (e.g., dexamethasone).

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C with 5% CO2.

-

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Quantify the nitrite concentration in the samples using the standard curve.

-

Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.

-

Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Chroman-4-ones have demonstrated promising activity against a range of pathogenic bacteria and fungi.[3][18][19]

Spectrum of Antimicrobial Action

Derivatives of the chroman-4-one scaffold have been shown to be effective against:

-

Gram-positive bacteria: such as Staphylococcus epidermidis and Bacillus subtilis.[3][18]

-

Gram-negative bacteria: including Pseudomonas aeruginosa and Salmonella enteritidis.[3]

-

Fungi: particularly Candida species and filamentous fungi like Aspergillus flavus and Penicillium citrinum.[3]

Molecular modeling studies suggest that the antifungal mechanism of some derivatives may involve the inhibition of key fungal enzymes like cysteine synthase, HOG1 kinase, and FBA1.[3]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various chroman-4-one derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 8 (disubstituted chromanone) | Gram-positive/Gram-negative bacteria | 256 | [3] |

| Compound 8 (disubstituted chromanone) | Filamentous fungi | 512 | [3] |

| Compound 20 | S. epidermidis | 128 | [3] |

| Compound 21 | Bacteria | 128 | [3] |

| Thiochromanone derivative 4a-d | B. subtilis | 32 | [18] |

| Thiochromanone derivative 4a-d | S. epidermis | 32 | [18] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the compound at which there is no visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the test microorganism (bacterial or fungal strain) on an appropriate agar plate.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10^5 CFU/mL for bacteria).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the this compound compound in a suitable solvent.

-

Perform a two-fold serial dilution of the compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation:

-

Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antioxidant Properties: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. Chroman-4-one derivatives, particularly those with hydroxyl substitutions, are known to possess significant antioxidant properties.[1][22]

Mechanisms of Antioxidant Activity

The antioxidant effects of these compounds are primarily due to their ability to:

-

Scavenge Free Radicals: They can donate a hydrogen atom or an electron to neutralize free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[22]

-

Reduce Oxidized Species: Assays like the Ferric Reducing Antioxidant Power (FRAP) and Cupric Reducing Antioxidant Capacity (CUPRAC) measure the ability of these compounds to reduce metal ions, which is an indication of their antioxidant potential.[23][24]

-

Chelate Metal Ions: By chelating transition metal ions like iron and copper, they can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.

Quantitative Antioxidant Data

The following table shows the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values for the antioxidant activity of various chroman-4-one derivatives.

| Compound/Derivative | Assay | IC50/EC50 | Reference |

| Homoisoflavanone derivative (a) | DPPH radical scavenging | 273.1 ± 6.2 µg/mL | [1] |

| Homoisoflavanone derivative (b) | DPPH radical scavenging | 212.4 ± 3.8 µg/mL | [1] |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | DPPH radical scavenging | 40% inhibition at 100 µg/ml | [14] |

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of this compound derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[22]

Principle: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorbance at around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of color. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the this compound test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a solution of DPPH in the same solvent (e.g., 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound.

-

Include a control well containing the DPPH solution and the solvent (without the test compound).

-

Include a blank well for each concentration of the test compound (compound in solvent without DPPH) to account for any absorbance from the compound itself.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Plot the percentage of scavenging activity against the compound concentration and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and pharmacologically relevant platform for the design and development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, underscore the immense potential of this compound class. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of more potent and selective derivatives.

Future research in this area should focus on several key aspects:

-

Elucidation of Precise Molecular Targets: While the modulation of signaling pathways has been established, the identification of specific protein targets for many of these compounds remains an important area of investigation.

-

In Vivo Efficacy and Pharmacokinetic Studies: The promising in vitro activities need to be translated into in vivo models to assess their therapeutic efficacy, bioavailability, and safety profiles.

-

Synergistic Combinations: Exploring the potential of this compound derivatives in combination with existing therapies could lead to more effective treatment strategies, particularly in cancer and infectious diseases.

By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals can effectively harness the therapeutic potential of this compound compounds to address a wide range of unmet medical needs.

References

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. (URL: [Link])

-

In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (URL: [Link])

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (URL: [Link])

-

Bioassays for anticancer activities - PubMed. (URL: [Link])

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: [Link])

-

In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. (URL: [Link])

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])

-

Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed. (URL: [Link])

-

Smart cellular assays to study inflammatory skin disorders | AXXAM. (URL: [Link])

-

Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed. (URL: [Link])

-

How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PubMed Central. (URL: [Link])

-

Antimicrobial Susceptibility Testing - Apec.org. (URL: [Link])

-

Antibiotic sensitivity testing - Wikipedia. (URL: [Link])

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

-

In vitro anticancer assay: Significance and symbolism. (URL: [Link])

-

Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (URL: [Link])

-

Biological and Medicinal Properties of Natural Chromones and Chromanones | ACS Omega. (URL: [Link])

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (URL: [Link])

-

Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - MDPI. (URL: [Link])

-

Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC - NIH. (URL: [Link])

-

Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed. (URL: [Link])

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - ResearchGate. (URL: [Link])

-

In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. (URL: [Link])

-

In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | Request PDF - ResearchGate. (URL: [Link])

-

Natural Antioxidant Evaluation: A Review of Detection Methods - MDPI. (URL: [Link])

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. (URL: [Link])

-

Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed. (URL: [Link])

-

One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PubMed Central. (URL: [Link])

-

5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed. (URL: [Link])

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (URL: [Link])

-

Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - NIH. (URL: [Link])

-

Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC - NIH. (URL: [Link])

-

Chemical structures of some anticancer chromones - ResearchGate. (URL: [Link])

-

Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC - NIH. (URL: [Link])

-

Synthesis and antibacterial activities of 5-hydroxy-4-amino-2(5H)-furanones - PubMed. (URL: [Link])

-

Alternative two steps route to the synthesis of 7-hydroxychroman-4-one - ResearchGate. (URL: [Link])

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - NIH. (URL: [Link])

-

Examples of bioactive chroman‐4‐ones. - ResearchGate. (URL: [Link])

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 13. researchgate.net [researchgate.net]

- 14. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. integra-biosciences.com [integra-biosciences.com]

- 21. apec.org [apec.org]

- 22. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Hydroxychroman-4-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the mechanistic underpinnings of 5-hydroxychroman-4-one. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including antioxidant, anti-inflammatory, and anticancer effects.[1] The strategic placement of a hydroxyl group at the 5-position can significantly influence its molecular interactions and therapeutic potential. This document outlines a logical, multi-faceted approach to systematically unravel its mechanism of action, grounded in established scientific principles and robust experimental design.

Part 1: Foundational Mechanistic Hypothesis and Strategic Overview

The core structure of this compound, featuring a bicyclic system with a phenolic hydroxyl group and a ketone, suggests a high likelihood of engagement with pathways central to cellular stress and inflammation. Our central hypothesis is that this compound exerts its biological effects primarily through two interconnected mechanisms: direct antioxidant activity and modulation of key inflammatory signaling cascades.

The investigative strategy is therefore structured to first quantify its intrinsic antioxidant potential and then to dissect its impact on cellular signaling pathways known to be dysregulated in inflammatory and proliferative diseases. This dual approach allows for a comprehensive understanding, from direct chemical reactivity to complex cellular responses.

Experimental Strategy Workflow

The following diagram illustrates the proposed experimental workflow, designed to logically progress from broad characterization to specific mechanistic insights.

Caption: Experimental workflow for investigating this compound's mechanism of action.

Part 2: Antioxidant Capacity and Cytotoxicity Assessment

A prerequisite to investigating complex cellular mechanisms is to establish the compound's fundamental antioxidant properties and to determine a safe therapeutic window for in vitro studies.

Direct Radical Scavenging Activity

Direct antioxidant activity is assessed using cell-free chemical assays that measure the ability of the compound to scavenge stable free radicals.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the reduction of the purple DPPH radical to a yellow-colored non-radical form by an antioxidant. The change in absorbance is measured spectrophotometrically at approximately 517 nm.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of the test compound to reduce this radical cation back to its colorless neutral form is measured by the decrease in absorbance at 734 nm.

Table 1: Anticipated Antioxidant Activity of Chroman-4-one Derivatives

| Assay | Compound Type | IC50 / Activity | Reference Compound | Reference IC50 |

| DPPH | (±)-5,7-dihydroxy-8-methyl-3-(2',4'-dihydroxybenzyl)chroman-4-one | 97% inhibition @ 1 mg/mL | - | - |

| ABTS | (±)-5,7-dihydroxy-8-methyl-3-(2',4'-dihydroxybenzyl)chroman-4-one | 87% inhibition @ 1 mg/mL | - | - |

| DPPH | 4-hydroxy-chromene-2-one derivative (6b) | IC50: < 6.05 µg/mL | BHT | IC50: 6.05 µg/mL |

| Hydroxyl Radical | 4-hydroxy-chromene-2-one derivative (4c) | OH50: 5.94 µg/mL | BHT | OH50: 33.92 µg/mL |

Note: Data for structurally related compounds is presented to provide context for expected activity levels.[2][3]

Cellular Antioxidant Activity (CAA) Assay

To move beyond simple chemical reactivity, the CAA assay measures antioxidant activity within a cellular environment, accounting for bioavailability and metabolism.[4] This assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The ability of this compound to suppress DCF formation in response to an ROS generator (e.g., AAPH) is quantified.

Cytotoxicity Assessment (MTT Assay)

Before proceeding to cell-based mechanistic assays, it is crucial to determine the concentrations at which this compound does not exhibit significant cytotoxicity. The MTT assay is a colorimetric method that assesses cell metabolic activity, which is generally proportional to the number of viable cells.[5]

Table 2: Representative Cytotoxicity Data for Chromanone Derivatives

| Compound Type | Cell Line | IC50 (µM) |

| 6-methoxy-2-(naphthalen-1-yl)chroman-4-one | U-937 (Leukemia) | 1.3 ± 0.2 |

| Chromanone Derivative (6b) | HCT-116 (Colon) | 18.6 µg/mL |

| Mucochloric Acid Derivative | MAC 13 (Murine Colon Adenocarcinoma) | 18.4 |

Note: This table provides examples of cytotoxicity for other chromanone derivatives to illustrate the potential range of activity.[6][7][8]

Part 3: Elucidation of Anti-inflammatory Mechanisms

With a non-toxic concentration range established, the next phase is to investigate the compound's effects on key enzymatic and signaling pathways involved in inflammation.

Inhibition of Pro-inflammatory Enzymes: COX and 5-LOX

Cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are pivotal enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively.

-

COX-1/COX-2 Inhibition Assay: The inhibitory activity of this compound on both COX isoforms can be determined using commercially available kits. These assays typically measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.

-

5-LOX Inhibition Assay: The activity of 5-LOX is assessed by measuring its ability to convert a substrate like linoleic or arachidonic acid into hydroperoxides, which can be detected spectrophotometrically at 234 nm.

Table 3: COX and 5-LOX Inhibitory Activity of Related Chromanol Structures

| Enzyme | Compound | IC50 (µM) |

| COX-1 | δT-13'-carboxychromanol | 2.5 - 4 |

| COX-2 | δT-13'-carboxychromanol | 4 - 10 |

| 5-LOX | δT-13'-carboxychromanol | 0.5 - 1.6 |

| COX-2 | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | >80% inhibition @ 100 µg/mL |

| 5-LOX | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | >80% inhibition @ 100 µg/mL |

Note: Data for δT-13'-carboxychromanol, a metabolite of vitamin E with a chromanol core, and a related flavone are presented.[9][10]

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.

-

NF-κB Reporter Assay: This cell-based assay uses a cell line engineered with a luciferase reporter gene under the control of NF-κB response elements. Inhibition of NF-κB activation by this compound in stimulated cells (e.g., with TNF-α) is quantified by a decrease in luciferase activity. A related flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, demonstrated a 23.1% inhibition of NF-κB activity at a concentration of 100 μg/ml.[9]

Caption: Hypothesized intervention points of this compound in the NF-κB pathway.

Interrogation of the MAPK and STAT Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38, along with the STAT (Signal Transducer and Activator of Transcription) family of proteins, are crucial upstream regulators of inflammatory responses.

-

Western Blot Analysis of Phosphorylation: The activation state of these pathways is typically assessed by measuring the phosphorylation of key proteins. Western blotting using phospho-specific antibodies for proteins like p-ERK, p-JNK, p-p38, p-STAT1, and p-STAT3 provides a direct measure of pathway activation. A decrease in the phosphorylation of these proteins in the presence of this compound would indicate its inhibitory effect on these upstream signaling cascades. Studies on similar flavonoid structures have shown inhibition of JNK, ERK, and STAT1/3 phosphorylation.[11]

Part 4: Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed, step-by-step methodologies for key assays are provided below.

Protocol 1: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Prepare a series of concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each compound concentration or standard.

-

For the control well, add 100 µL of DPPH solution to 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

-

Plot the % inhibition against the concentration to determine the IC50 value.

-

Protocol 2: Cellular NF-κB Luciferase Reporter Assay

-

Cell Seeding (Day 1):

-

Seed HEK293 cells stably transfected with an NF-κB luciferase reporter construct into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Treatment and Stimulation (Day 2):

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (pre-determined from MTT assay).

-

Incubate for 1-2 hours.

-

Add an NF-κB activator (e.g., TNF-α at 10 ng/mL) to all wells except the unstimulated control.

-

Incubate for an additional 6-8 hours.

-

-

Luminescence Measurement (Day 2):

-

Remove the medium and wash the cells with PBS.

-

Add 50 µL of cell lysis buffer to each well and incubate for 15 minutes.

-

Add 50 µL of luciferase substrate to each well.

-

Immediately measure the luminescence using a plate-reading luminometer.

-

Normalize the data to the stimulated control to determine the percent inhibition.

-

Protocol 3: Western Blot for MAPK Phosphorylation

-

Cell Treatment and Lysis:

-

Seed cells (e.g., RAW 264.7 macrophages) and grow to 80-90% confluency.

-

Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL) for 15-30 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine protein concentration using a BCA assay.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

-

Blotting and Immunodetection:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38, phospho-ERK, phospho-JNK, and their total protein counterparts, as well as a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.

-

Part 5: Conclusion and Future Directions

This guide presents a structured and technically robust approach to delineating the mechanism of action of this compound. By systematically evaluating its antioxidant properties and its influence on critical inflammatory pathways such as NF-κB and MAPKs, researchers can build a comprehensive profile of its bioactivity. The provided protocols serve as a foundation for generating reliable and reproducible data.

Future investigations should aim to identify direct protein targets of this compound using techniques such as affinity chromatography or computational docking studies. Furthermore, validating these in vitro findings in relevant in vivo models of inflammation or disease will be a critical step in translating these mechanistic insights into therapeutic applications.

References

-

5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. PubMed. Available at: [Link].

-

Different forms of vitamin E and metabolite 13'-carboxychromanols inhibit cyclooxygenase-1 and its catalyzed thromboxane in platelets, and tocotrienols and 13' - NIH. National Institutes of Health. Available at: [Link].

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. Available at: [Link].

-

In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. MDPI. Available at: [Link].

-

First synthetic report and antioxidant potential of natural product (±)-5,7-dihydroxy-8-methyl-3-(2',4'-dihydroxybenzyl)chroman-4-one from Chinese medicine Gan Luo Xin pill. PubMed. Available at: [Link].

-

IC50 of the highly anti-proliferative active compounds against human... ResearchGate. Available at: [Link].

-

In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. Available at: [Link].

-

Quantitative bioactivity signatures of dietary supplements and natural products. bioRxiv. Available at: [Link].

-

In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | Request PDF. ResearchGate. Available at: [Link].

-

IC50 values of the antioxidant activity test using DPPH method. ResearchGate. Available at: [Link].

-

The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells. PubMed. Available at: [Link].

-

Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PubMed Central. Available at: [Link].

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link].

-

In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. ResearchGate. Available at: [Link].

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. MDPI. Available at: [Link].

-

Quantitative bioactivity signatures of dietary supplements and natural products. bioRxiv. Available at: [Link].

-

In vitro antioxidant activity of selected 4-hydroxy-chromene-2-one derivatives-SAR, QSAR and DFT studies. PubMed. Available at: [Link].

-

Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements | Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link].

-

Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. National Institutes of Health. Available at: [Link].

-

Inhibition of 5-lipoxygenase and skin inflammation by the aerial parts of Artemisia capillaris and its constituents. PubMed. Available at: [Link].

-

The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. MDPI. Available at: [Link].

-

Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. MDPI. Available at: [Link].

-

Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. MDPI. Available at: [Link].

-

In vitro cytotoxicities (IC 50 , 48 h) of 18, dppm, Na(barbitone), cisplatin and carboplatin. 69 … ResearchGate. Available at: [Link].

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. Available at: [Link].

-

Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. MDPI. Available at: [Link].

-

In vitro benchmarking of NF-κB inhibitors. PubMed Central. Available at: [Link].

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table. ResearchGate. Available at: [Link].

-

Determination of IC 50 of 4,4'-dihydroxychalcone during 24 and 48 hours... ResearchGate. Available at: [Link].

-

The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? | ResearchGate. ResearchGate. Available at: [Link].

-

The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition. PubMed. Available at: [Link].

-

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) suppresses NF-kappaB activation and NF-kappaB-regulated gene products through modulation of p65 and IkappaBalpha kinase activation, leading to potentiation of apoptosis induced by cytokine and chemotherapeutic agents. PubMed. Available at: [Link].

-

IC50 values of various inhibitors on lipoxygenase and | Download Table. ResearchGate. Available at: [Link].

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].

-

Effects of MAP4K inhibition on neurite outgrowth. PubMed Central. Available at: [Link].

-

Research Article 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-𝜅B and MAPKs. ScienceOpen. Available at: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. First synthetic report and antioxidant potential of natural product (±)-5,7-dihydroxy-8-methyl-3-(2',4'-dihydroxybenzyl)chroman-4-one from Chinese medicine Gan Luo Xin pill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different forms of vitamin E and metabolite 13’-carboxychromanols inhibit cyclooxygenase-1 and its catalyzed thromboxane in platelets, and tocotrienols and 13’-carboxychromanols are competitive inhibitors of 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Vanguard of Innovation: A Technical Guide to the Discovery and Characterization of Novel 5-Hydroxychroman-4-one Analogs

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the intricate landscape of the discovery and characterization of novel 5-hydroxychroman-4-one analogs. As a privileged scaffold in medicinal chemistry, chroman-4-one and its derivatives have garnered significant attention for their diverse and potent biological activities.[1][2][3] This document provides a synthesized framework, blending established synthetic methodologies with cutting-edge analytical techniques and biological evaluation protocols, to empower researchers in their quest for novel therapeutics.

Foundational Chemistry: The Allure of the Chroman-4-one Scaffold

The chroman-4-one core, a fusion of a benzene ring and a 2,3-dihydro-γ-pyranone system, serves as a versatile template for the design of a wide array of bioactive molecules.[4] Unlike chromones, the absence of a C2–C3 double bond in chroman-4-ones provides a unique three-dimensional structure that can be strategically modified to enhance pharmacological properties.[4] The inherent structural features of this compound, in particular, offer a key hydrogen bond donor and a site for potential metabolic activation or further derivatization, making it a compelling starting point for drug discovery programs.

Derivatives of the broader chromone family, to which chroman-4-ones belong, have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.[2][5][6] This wide range of therapeutic potential underscores the importance of exploring novel analogs.

Strategic Synthesis of this compound Analogs

The synthesis of novel this compound analogs requires a multi-step approach, often commencing with readily available precursors. A common strategy involves the intramolecular cyclization of a suitably substituted phenolic compound.

General Synthetic Workflow

A representative synthetic pathway often begins with a substituted phenol, which undergoes a series of reactions to build the chroman-4-one core. Modifications at various positions of the scaffold can then be introduced to generate a library of diverse analogs.

Caption: General workflow for the synthesis of this compound analogs.

Detailed Experimental Protocol: Synthesis of a 7-Substituted-5-hydroxychroman-4-one Analog

This protocol outlines a common method for synthesizing a 7-substituted analog, starting from resorcinol.

Step 1: Acylation of Resorcinol

-

To a solution of resorcinol in a suitable solvent (e.g., trifluoromethanesulfonic acid), add 3-chloropropionic acid.[3]

-

Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and extract the product, 2',4'-dihydroxy-3-chloropropiophenone.[3]

Step 2: Intramolecular Cyclization

-

Dissolve the product from Step 1 in an aqueous solution of a base, such as 2 M NaOH.[3][4]

-

Stir the mixture to promote intramolecular nucleophilic substitution, leading to the formation of the 7-hydroxychroman-4-one ring.[4]

-

Acidify the solution to precipitate the product, which can then be collected by filtration.

Step 3: Derivatization at the 7-hydroxyl group

-

To a solution of 7-hydroxychroman-4-one in a suitable solvent, add a base (e.g., potassium carbonate) and the desired alkyl or aryl halide.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

After cooling, perform a work-up procedure involving extraction and purification by column chromatography to yield the desired 7-substituted analog.

Comprehensive Characterization of Novel Analogs

The structural elucidation and purity assessment of newly synthesized compounds are paramount. A combination of spectroscopic and spectrometric techniques is employed for unambiguous characterization.

Spectroscopic and Spectrometric Analysis

| Technique | Information Obtained | Key Signals for this compound Scaffold |